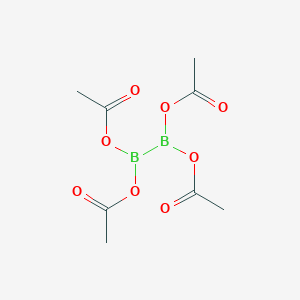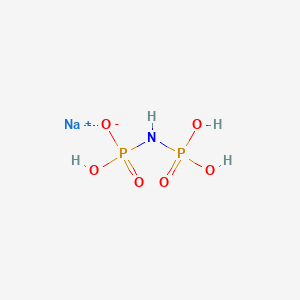![molecular formula C22H11N3O2 B8245910 4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B8245910.png)
4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-745883 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique properties and potential therapeutic benefits, particularly in the realm of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC-745883 involves a series of chemical reactions that require precise conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In an industrial setting, the production of NSC-745883 is scaled up to meet the demand for research and potential therapeutic applications. The industrial production methods involve optimizing the synthetic routes to ensure high yield and purity of the compound. This often includes the use of advanced technologies and equipment to control the reaction conditions and monitor the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC-745883 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving NSC-745883 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of NSC-745883 depend on the specific type of reaction and the reagents used. These products are often analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity.
Scientific Research Applications
NSC-745883 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a standard for analytical techniques. In biology, NSC-745883 is studied for its potential effects on cellular processes and its role in signaling pathways. In medicine, it is being investigated for its potential therapeutic benefits, particularly in cancer treatment. In industry, NSC-745883 is used in the development of new materials and as a catalyst for chemical reactions.
Mechanism of Action
The mechanism of action of NSC-745883 involves its interaction with specific molecular targets and pathways within cells. This compound is known to affect various cellular processes, including cell proliferation, apoptosis, and signal transduction. The molecular targets of NSC-745883 include enzymes, receptors, and other proteins that play a crucial role in these processes. By modulating these targets, NSC-745883 can exert its effects and potentially provide therapeutic benefits.
Comparison with Similar Compounds
NSC-745883 is unique in its structure and properties, which distinguish it from other similar compounds. Some of the similar compounds include NSC-314622 and NSC-32065 . These compounds share some structural similarities with NSC-745883 but differ in their specific chemical properties and applications. The uniqueness of NSC-745883 lies in its specific mechanism of action and its potential therapeutic benefits, particularly in cancer research.
Properties
IUPAC Name |
4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11N3O2/c23-11-12-5-7-13(8-6-12)22-24-17-10-9-16-18(19(17)25-22)21(27)15-4-2-1-3-14(15)20(16)26/h1-10H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKISCIUUOMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC(=N4)C5=CC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
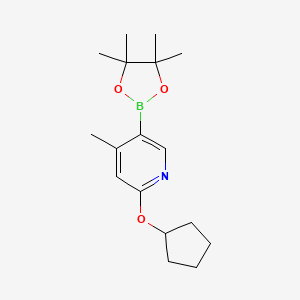


![5-(Methyl)-3-[(1-phenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B8245857.png)
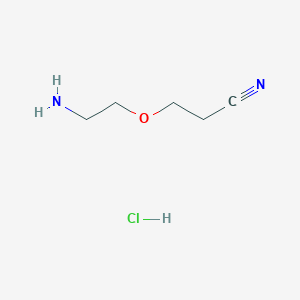
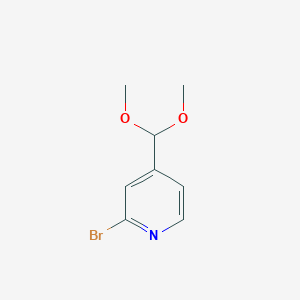
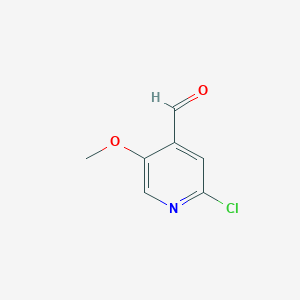
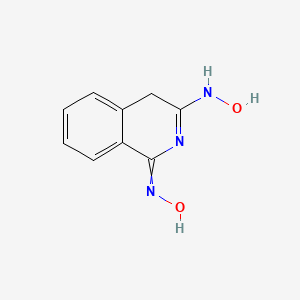

![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)
![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)
![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)
